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molecular formula C15H12N2O B8666741 2-methyl-1-phenylbenzimidazole-5-carbaldehyde

2-methyl-1-phenylbenzimidazole-5-carbaldehyde

Cat. No. B8666741
M. Wt: 236.27 g/mol
InChI Key: VXGMLCPAMOGFFJ-UHFFFAOYSA-N
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Patent
US08735586B2

Procedure details

The title compound was prepared with the analogous procedure described in example 3 using 4-Dimethoxymethyl-1-iodo-2-nitrobenzene (155 mg, 0.5 mmol) and N-phenylacetamide (81 mg, 0.6 mmol) as starting materials to yield the title compound as pale yellow oil (30 mg, 25% yield). 1H NMR (DMSO) δ 2.50 (s, 3 H), 7.31 (d, J=8.3 Hz, 1 H), 7.61-7.68 (m, 5 H), 7.82 (d, J=8.3 Hz, 1 H), 8.25 (s, 1 H), 10.10 (s, 1 H); 13C NMR δ 13.6, 111.4, 120.1, 124.2, 127.0, 129.8, 130.2, 132.3, 139.1, 154.7, 158.3, 192.4. HRMS (FAB): cal. for C15H13N2O [M+H+]: 237.1028; found: 237.1024.
Name
4-Dimethoxymethyl-1-iodo-2-nitrobenzene
Quantity
155 mg
Type
reactant
Reaction Step One
Quantity
81 mg
Type
reactant
Reaction Step Two
Yield
25%

Identifiers

REACTION_CXSMILES
CO[CH:3]([O:14]C)[C:4]1[CH:9]=[CH:8][C:7](I)=[C:6]([N+:11]([O-])=O)[CH:5]=1.[C:16]1([NH:22][C:23](=O)[CH3:24])[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1>>[CH3:24][C:23]1[N:22]([C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)[C:7]2[CH:8]=[CH:9][C:4]([CH:3]=[O:14])=[CH:5][C:6]=2[N:11]=1

Inputs

Step One
Name
4-Dimethoxymethyl-1-iodo-2-nitrobenzene
Quantity
155 mg
Type
reactant
Smiles
COC(C1=CC(=C(C=C1)I)[N+](=O)[O-])OC
Step Two
Name
Quantity
81 mg
Type
reactant
Smiles
C1(=CC=CC=C1)NC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The title compound was prepared with the analogous procedure

Outcomes

Product
Name
Type
product
Smiles
CC1=NC2=C(N1C1=CC=CC=C1)C=CC(=C2)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 30 mg
YIELD: PERCENTYIELD 25%
YIELD: CALCULATEDPERCENTYIELD 25.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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